molecular formula C8H8Cl2O B1294600 1-(2,6-Dichlorophenyl)ethanol CAS No. 53066-19-6

1-(2,6-Dichlorophenyl)ethanol

Cat. No.: B1294600
CAS No.: 53066-19-6
M. Wt: 191.05 g/mol
InChI Key: VUSOJMQVQGKPNN-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenyl ethanol, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2,6-dichloroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,6-dichloroacetophenone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-(2,6-Dichlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Crizotinib, an anti-tumor drug targeting the hepatocyte growth factor receptor (HGFR). This receptor is implicated in several cancers, making compounds derived from this compound valuable for cancer therapies .

Research has indicated that this compound exhibits significant biological activity. It has been studied for its interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT), suggesting potential applications in treating mood disorders. The compound's derivatives have shown varying affinities for these receptors, highlighting its multifaceted therapeutic potential .

Antimicrobial and Antitumor Research

Recent studies have explored the antimicrobial and antitumor properties of this compound and its derivatives. The compound has been evaluated for its efficacy against various pathogens and tumor cell lines, demonstrating promising results that warrant further investigation .

Case Study 1: Anticancer Efficacy

In a study involving mouse models with ROS1 fusion proteins, derivatives of this compound were tested for their ability to inhibit oncogenic protein degradation. The results indicated a significant reduction in tumor growth compared to controls, showcasing the compound's potential as a therapeutic agent against specific cancer types.

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation assessed the efficacy of this compound on serotonin receptors. The findings revealed that certain derivatives acted as agonists at the 5-HT1A receptor with an EC50 value of 181 nM, indicating their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins, altering their function and activity .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorophenol
  • 2,6-Dichloroacetophenone

Comparison: 1-(2,6-Dichlorophenyl)ethanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity compared to its analogs. For instance, 2,6-dichlorobenzyl alcohol lacks the hydroxyl group on the ethyl chain, making it less reactive in certain substitution reactions. Similarly, 2,6-dichlorophenol has a hydroxyl group directly attached to the benzene ring, leading to different chemical behavior in oxidation and reduction reactions .

Biological Activity

1-(2,6-Dichlorophenyl)ethanol, an organic compound with the molecular formula C8H8Cl2O, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Properties

This compound is characterized by a phenolic structure where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This substitution pattern influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the reduction of 2,6-dichloroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Candida albicans1618

Antifungal Properties

In addition to its antibacterial effects, this compound has been studied for its antifungal properties. A series of experiments revealed that it effectively inhibited the growth of several fungal species, including Candida species and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in microbial metabolism. This inhibition disrupts essential biochemical pathways necessary for microbial survival.
  • Membrane Disruption : Its hydrophobic properties enable it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells by generating ROS, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. The results showed that this compound was among the most effective in inhibiting both bacterial and fungal growth when compared to other similar compounds .

Clinical Implications

Another significant investigation focused on the potential use of this compound in treating infections caused by resistant strains of bacteria. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), marking it as a candidate for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dichlorophenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common method involves Claisen-Schmidt condensation, where 2,6-dichlorobenzaldehyde reacts with a ketone (e.g., 4-methoxyacetophenone) in ethanol with KOH as a catalyst. Stirring at room temperature for 4 hours yields the product, followed by recrystallization from ethanol for purification . Optimizing solvent polarity (e.g., ethanol vs. methanol) and catalyst concentration (e.g., 20% KOH) can improve yields. Monitoring reaction progress via TLC or NMR ensures completeness.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) confirms the three-dimensional configuration, while IR spectroscopy identifies functional groups (e.g., hydroxyl and aromatic C-Cl stretches). 1^1H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and ethanol protons at δ 4.8–5.2 ppm). HR-MS validates molecular weight (C8_8H8_8Cl2_2O, MW 191.06 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and treated by certified hazardous waste services to minimize environmental contamination. Ethanol-based recrystallization residues require neutralization before disposal .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Comparing theoretical UV-Vis spectra (e.g., λmax at 280 nm) with experimental data validates electronic transitions. Solvent effects (e.g., ethanol vs. DMSO) are modeled using polarizable continuum models (PCM) .

Q. What strategies address contradictory data in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from catalyst choice (e.g., chiral Ru complexes vs. enzymes). Systematic screening of biocatalysts (e.g., alcohol dehydrogenases) under varied pH (6–8) and temperature (25–40°C) optimizes stereoselectivity. Kinetic resolution or chiral HPLC can isolate enantiomers for validation .

Q. How does structural modification of this compound enhance its bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to improve antimicrobial potency. Thioether derivatives (e.g., 2-(methylthio)ethanone) increase lipophilicity, enhancing membrane penetration. SAR studies correlate substituent position (para vs. meta) with MIC values against Gram-positive bacteria .

Q. What environmental considerations are crucial for scaling up synthesis?

  • Methodological Answer : Assess biodegradability via OECD 301 tests. Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) in Claisen-Schmidt reactions. Catalytic methods (e.g., biocatalysis) reduce heavy metal waste. LC-MS monitors trace residues in wastewater to comply with EPA guidelines .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOJMQVQGKPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967565
Record name 1-(2,6-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53066-19-6
Record name 2,6-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53066-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)ethanol
1-(2,6-Dichlorophenyl)ethanol

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